5-Amino-1-(benzyloxy)heptan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(benzyloxy)heptan-4-one is an organic compound with the molecular formula C14H21NO2. It is a versatile molecule used in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 5-Amino-1-(benzyloxy)heptan-4-one involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of pseudoephedrine as a chiral catalyst. This reaction is carried out in an aqueous medium and results in the formation of optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of water as a solvent is preferred due to its safety and low cost .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(benzyloxy)heptan-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
5-Amino-1-(benzyloxy)heptan-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(benzyloxy)heptan-4-one involves its interaction with specific molecular targets and pathways within cells. The compound can act as a substrate for various enzymes, leading to the formation of biologically active products. These interactions can affect cellular processes and pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5-Amino-1-(benzyloxy)heptan-4-one include:
- 1-(Benzyloxy)propan-2-one
- 4-Methyl-2-[(prop-2-en-1-yl)oxy]aniline
- Other amino keto ethers of the aromatic series
Uniqueness
What sets this compound apart from similar compounds is its unique combination of an amino group and a benzyloxy group attached to a heptanone backbone. This structure provides it with distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H21NO2 |
---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
5-amino-1-phenylmethoxyheptan-4-one |
InChI |
InChI=1S/C14H21NO2/c1-2-13(15)14(16)9-6-10-17-11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11,15H2,1H3 |
InChI-Schlüssel |
YVYXRMTVBGCXHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)CCCOCC1=CC=CC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.